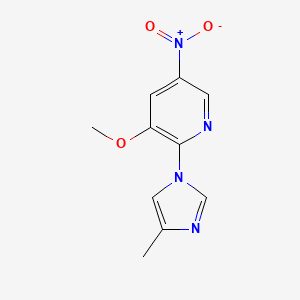
3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine
Descripción general
Descripción
3-methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine is a useful research compound. Its molecular formula is C10H10N4O3 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-5-nitropyridine (CAS Number: 1079178-12-3) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data tables.
Molecular Formula: C10H10N4O3
Molecular Weight: 234.21 g/mol
IUPAC Name: 3-methoxy-2-(4-methylimidazol-1-yl)-5-nitropyridine
SMILES Notation: COc1cc(cnc1n2cnc(C)c2)N+[O-]
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound. A notable investigation assessed its cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer).
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 5.00 ± 0.01 | |
| This compound | HepG2 | Not reported | |
| This compound | PC3 | Not reported |
The compound demonstrated significant cytotoxicity against the MCF-7 cell line, comparable to established chemotherapeutic agents like Doxorubicin.
2. Anti-inflammatory Activity
In addition to its anti-cancer properties, the compound has been evaluated for its anti-inflammatory effects. Research indicates that derivatives of imidazole compounds exhibit notable inhibition of inflammatory markers, suggesting a potential role in treating inflammatory diseases.
Case Studies and Research Findings
Study on Hybrid Compounds:
A study involving hybrid motifs of nitroimidazole derivatives revealed that compounds with similar structures to this compound exhibited potent anti-proliferative activity against cancer cell lines. The mechanisms involved may include interference with cellular signaling pathways critical for tumor growth and survival .
ADMET Studies:
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has been conducted on related compounds to predict their pharmacokinetic properties. These studies suggest that modifications in the imidazole ring significantly affect the bioavailability and therapeutic efficacy of these compounds .
Propiedades
IUPAC Name |
3-methoxy-2-(4-methylimidazol-1-yl)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-7-5-13(6-12-7)10-9(17-2)3-8(4-11-10)14(15)16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSDNCLLKWZSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=N2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















